molecular formula C18H15FN2O3 B14863175 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14863175
M. Wt: 326.3 g/mol
InChI Key: MGAPVUKXYKBYDB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by the presence of fluorobenzyl and methoxyphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole derivative.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
  • 1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-2-carboxylic acid

Uniqueness

1-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the pyrazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers.

Properties

Molecular Formula

C18H15FN2O3

Molecular Weight

326.3 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H15FN2O3/c1-24-15-8-4-13(5-9-15)16-10-17(18(22)23)21(20-16)11-12-2-6-14(19)7-3-12/h2-10H,11H2,1H3,(H,22,23)

InChI Key

MGAPVUKXYKBYDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=C(C=C3)F

Origin of Product

United States

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